molecular formula C13H9Cl3N4 B15217041 2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine CAS No. 924904-16-5

2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine

Cat. No.: B15217041
CAS No.: 924904-16-5
M. Wt: 327.6 g/mol
InChI Key: BSKYPUUFGNPHLM-UHFFFAOYSA-N
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Description

2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine is a versatile biochemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a purine core functionalized with two chlorine atoms at the 2 and 6 positions, making it a highly reactive intermediate for nucleophilic aromatic substitution reactions . The 7-position is substituted with a para-chloromethylbenzyl group, which provides a unique handle for further functionalization, such as conjugation or the introduction of additional pharmacophores. Purine derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities. As a key synthetic building block, this compound can be used to generate a diverse library of novel purine-based molecules for screening against various biological targets . Related dichloropurine analogs are known to serve as precursors in the synthesis of potential antitumor agents, highlighting the value of this chemical scaffold in developing new therapeutic candidates . Researchers can utilize this intermediate to explore structure-activity relationships, particularly in the development of kinase inhibitors or other small-molecule therapeutics that interact with purine-binding enzymes. The presence of the chloromethyl group on the benzyl ring offers a distinct synthetic pathway for creating extended structures or probes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

924904-16-5

Molecular Formula

C13H9Cl3N4

Molecular Weight

327.6 g/mol

IUPAC Name

2,6-dichloro-7-[[4-(chloromethyl)phenyl]methyl]purine

InChI

InChI=1S/C13H9Cl3N4/c14-5-8-1-3-9(4-2-8)6-20-7-17-12-10(20)11(15)18-13(16)19-12/h1-4,7H,5-6H2

InChI Key

BSKYPUUFGNPHLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C2C(=NC(=N3)Cl)Cl)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-7-(4-(chloromethyl)benzyl)-7H-purine typically involves multiple steps:

    Starting Material: The synthesis begins with commercially available purine derivatives.

    Benzylation: The 4-(chloromethyl)benzyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the chlorinated purine with 4-(chloromethyl)benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-7-(4-(chloromethyl)benzyl)-7H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.

    Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate are commonly used under mild conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted purines, oxidized or reduced derivatives, and coupled products with extended aromatic systems.

Scientific Research Applications

2,6-Dichloro-7-(4-(chloromethyl)benzyl)-7H-purine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.

    Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-7-(4-(chloromethyl)benzyl)-7H-purine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and benzyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites, thereby blocking the normal biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related purine derivatives, focusing on substituents, halogenation patterns, synthesis methods, and biological implications.

Substituent Variability at Position 7

The substituent at position 7 significantly modulates molecular properties:

  • Target compound: [4-(Chloromethyl)phenyl]methyl group.
  • 2,6-Dichloro-7-isopropyl-7H-purine : Isopropyl group. Smaller and less polar, this group may improve solubility in apolar solvents but reduce binding affinity to aromatic-rich biological targets .
  • Adamantane-substituted purines : Adamantyl groups (e.g., 1-adamantylmethyl) introduce high rigidity and lipophilicity, improving β-cyclodextrin complexation and bioavailability in some cases .
  • 7-Ethylpurine-2,6-dione : Ethyl group with dione functionalization. The absence of halogens and presence of ketone groups increase polarity, favoring aqueous solubility but limiting membrane permeability .

Halogenation Patterns and Functional Groups

Halogenation at positions 2 and 6 is critical for electronic effects and reactivity:

  • Target compound : 2,6-Dichloro. Chlorine atoms act as electron-withdrawing groups, activating the purine core for nucleophilic substitution reactions .
  • 7-Methylpurine-2,6-dione : Replacement of chlorines with ketones (diones) drastically reduces electrophilicity, shifting reactivity toward hydrogen-bonding interactions .

Comparative Data Table

Compound Name Substituent (Position 7) Halogenation Functional Groups Synthesis Method Key Properties
2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine [4-(Chloromethyl)phenyl]methyl 2,6-dichloro Cl, aromatic CH₂Cl Alkylation with aryl halide High lipophilicity, electrophilic
2,6-Dichloro-7-isopropyl-7H-purine Isopropyl 2,6-dichloro Cl Alkylation with isopropyl bromide Moderate solubility, steric bulk
2,6,8-Trichloro-7-methylpurine Methyl 2,6,8-trichloro Cl Direct halogenation High reactivity, electron-deficient
3-[(4-Chlorophenyl)methyl]-7-ethyl-purine-2,6-dione Ethyl None Dione (C=O) Cyclocondensation Polar, hydrogen-bond donor
7-Methylpurine-2,6-dione Methyl None Dione (C=O) Oxidation of purine precursor High aqueous solubility

Research Findings and Implications

  • Structural activity relationships (SAR) : Bulkier substituents at position 7 (e.g., adamantyl or chloromethylphenyl) correlate with improved binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
  • Synthetic challenges : Isomer formation during alkylation (e.g., 7H vs. 9H purine isomers) necessitates chromatographic separation, reducing yields .

Biological Activity

2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine is a synthetic compound belonging to the purine family, characterized by its unique structural features that contribute to its biological activity. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine is C₁₃H₉Cl₂N₄, with a molecular weight of approximately 303.15 g/mol. The compound features two chlorine substituents at the 2 and 6 positions of the purine ring and a chloromethylphenyl group at the 7 position, which enhances its reactivity and biological interactions.

Structural Characteristics

Feature Details
Molecular Formula C₁₃H₉Cl₂N₄
Molecular Weight 303.15 g/mol
Chlorine Substituents Positions 2 and 6
Functional Group Chloromethylphenyl at position 7

Antiviral Properties

Research indicates that compounds structurally similar to purines can exhibit antiviral activities. For instance, studies have shown that targeting purine biosynthesis pathways can inhibit viral replication, suggesting that 2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine may have potential as an antiviral agent through similar mechanisms .

The biological activity of 2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine is likely mediated through interactions with specific biological targets such as enzymes involved in nucleotide metabolism. The chlorinated substituents may enhance binding affinity to these targets, leading to altered metabolic pathways in affected cells .

Study on Antiviral Activity

A study investigating the effects of purine analogs on hepatitis E virus (HEV) replication found that specific inhibitors targeting nucleotide biosynthesis significantly reduced viral load. Although not directly tested on this compound, the findings suggest a pathway through which 2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine could exert antiviral effects .

Inhibition of Cell Proliferation

In a separate study examining chloroethyl pyrimidine nucleosides, it was observed that certain structural modifications led to significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells. This highlights the potential for similar compounds like 2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine to exhibit anticancer properties .

Conclusion and Future Directions

The biological activity of 2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine remains an area ripe for exploration. Its structural features suggest potential applications in antiviral and anticancer therapies. Further research is necessary to elucidate its mechanisms of action and to assess its efficacy in clinical settings.

Recommendations for Future Research

  • In Vitro Studies : Conduct comprehensive in vitro studies to evaluate the cytotoxic effects on various cancer cell lines.
  • Mechanistic Studies : Investigate the specific biochemical pathways influenced by this compound, particularly focusing on nucleotide metabolism.
  • Animal Models : Assess the pharmacokinetics and therapeutic efficacy in suitable animal models before considering clinical trials.

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